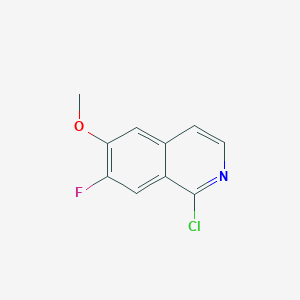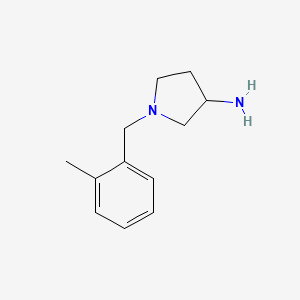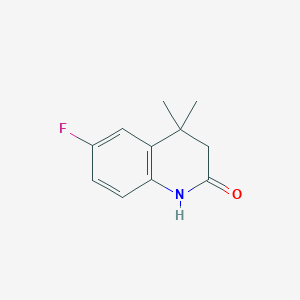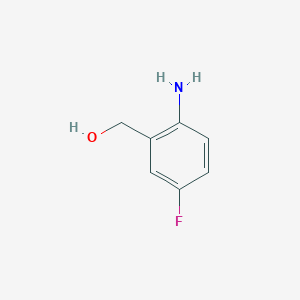
1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol
Übersicht
Beschreibung
The compound “1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol” is a pyrrolidine derivative. Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. The “2-Chloro-6-fluoro-benzyl” part suggests the presence of a benzene ring with chlorine and fluorine substituents, attached to the pyrrolidine ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence and position of the chlorine and fluorine substituents could significantly affect properties such as polarity, boiling point, and reactivity .Wissenschaftliche Forschungsanwendungen
Pharmacokinetic Studies
- Human Pharmacokinetics: Research by Harrison et al. (2012) involved PF-184298, a compound structurally similar to 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol. This study addressed uncertainties in human pharmacokinetics using pharmacokinetic simulation and alternative first-in-human paradigms, demonstrating the potential of such compounds in human pharmacokinetic studies (Harrison et al., 2012).
Synthetic Chemistry and Drug Design
- Synthesis of Novel Compounds: Bogdanov et al. (2019) synthesized a series of 1-fluorobenzylated isatins, which are structurally related to 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol. These compounds showed significant antimicrobial activity, highlighting the relevance of such structures in drug development (Bogdanov et al., 2019).
- Development of Antibiotics: Lall et al. (2012) developed a stereoselective synthesis for a key intermediate in the preparation of PF-00951966, a fluoroquinolone antibiotic, showcasing the importance of such compounds in the synthesis of new antibiotics (Lall et al., 2012).
Material Sciences and Molecular Studies
- Molecular Characterization: A study by Murthy et al. (2017) involved the synthesis and characterization of a compound structurally related to 1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol. This research contributes to the understanding of molecular properties like hyperpolarizability, which is crucial for applications in non-linear optics (Murthy et al., 2017).
- Synthesis of Bioactive Molecules: Kotian et al. (2005) synthesized (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a molecule closely related to the compound , highlighting its use as an intermediate for various bioactive molecules (Kotian et al., 2005).
Wirkmechanismus
Target of Action
It’s worth noting that the compound belongs to the class of imidazolidines , which are known to have diverse biological activities, including schistosomicidal properties .
Mode of Action
Imidazolidines, the class of compounds to which it belongs, have been shown to exhibit schistosomicidal properties . They have been demonstrated to be effective against Schistosoma mansoni worms in both in vitro and in vivo studies .
Biochemical Pathways
Given the schistosomicidal properties of imidazolidines , it can be inferred that the compound may interfere with the biochemical pathways essential for the survival and reproduction of Schistosoma mansoni worms.
Result of Action
Based on the known schistosomicidal properties of imidazolidines , it can be inferred that the compound may cause detrimental effects on Schistosoma mansoni worms, potentially leading to their death.
Eigenschaften
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO/c12-10-2-1-3-11(13)9(10)7-14-5-4-8(15)6-14/h1-3,8,15H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSYMSMQHJJVSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2-Hydroxyphenyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1370432.png)











![Tert-butyl 4-[(3,3-diphenylpropyl)amino]-1-piperidine carboxylate](/img/structure/B1370461.png)
